3000-Fold Greater Affinity for Recombinant Human Kynureninase Compared to the 3-Methoxy Analog
The target compound, 3-hydroxydesaminokynurenine, inhibits recombinant human kynureninase with a Ki of 5 nM. Its closest structural analog, 3-methoxydesaminokynurenine—differing only by methylation of the 3-hydroxyl group—exhibits a Ki of 15 μM, representing a 3000-fold reduction in binding affinity [1]. The authors explicitly attribute this difference to the loss of hydrogen-bond donation capacity upon methylation [1].
| Evidence Dimension | Inhibition constant (Ki) for recombinant human kynureninase |
|---|---|
| Target Compound Data | Ki = 5 nM (3-hydroxydesaminokynurenine, racemic) |
| Comparator Or Baseline | 3-Methoxydesaminokynurenine: Ki = 15 μM (15,000 nM) |
| Quantified Difference | 3000-fold lower affinity for the methoxy analog |
| Conditions | Recombinant human kynureninase expressed in baculovirus/insect cell system; mixed inhibition (competitive and non-competitive); fluorescence-based assay [1]. |
Why This Matters
This massive potency differential means that even minor contamination with the 3-methoxy analog would severely compromise experimental outcomes, making authenticated high-purity sourcing of the 3-hydroxy compound essential.
- [1] Walsh HA, O'Shea KC, Botting NP. Comparative inhibition by substrate analogues 3-methoxy- and 3-hydroxydesaminokynurenine and an improved 3 step purification of recombinant human kynureninase. BMC Biochem. 2003 Sep 24;4:13. doi: 10.1186/1471-2091-4-13. PMID: 14505498. View Source
